molecular formula C18H19N3O3 B2739998 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea CAS No. 922886-57-5

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea

Cat. No.: B2739998
CAS No.: 922886-57-5
M. Wt: 325.368
InChI Key: AYORJCQULSYDGM-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea is a chemical compound of significant interest in biomedical research, particularly in the fields of oncology and inflammation. Its molecular structure incorporates a phenylurea scaffold linked to a 2-oxopyrrolidinyl moiety, a feature found in compounds known to exhibit potent biological activity . Research on structurally related molecules has demonstrated that the 2-oxopyrrolidin-1-yl group is a key pharmacophore in agents that function as antimicrotubule agents, effectively inhibiting tubulin polymerization by targeting the colchicine-binding site . This mechanism can disrupt cell division and lead to the arrest of the cell cycle at the G2/M phase, inducing apoptosis in proliferating cells. Compounds sharing this core structure have shown promising low nanomolar to micromolar antiproliferative activity against a diverse panel of human cancer cell lines, including HT-1080, HT-29, M21, and MCF7 cells . Furthermore, the phenylurea structure is a recognized motif in medicinal chemistry, associated with modulating various signaling pathways. For research purposes, this compound provides a valuable tool for investigating novel therapeutic strategies aimed at critical cellular targets involved in proliferation and inflammatory processes. Its potential applications extend to use as a reference standard in assay development and as a lead structure for the design and synthesis of new bioactive molecules.

Properties

IUPAC Name

1-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-24-16-12-14(9-10-15(16)21-11-5-8-17(21)22)20-18(23)19-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYORJCQULSYDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of an appropriate amine with a carboxylic acid derivative.

    Introduction of the methoxy group: This step often involves methylation of a hydroxyl group using reagents like methyl iodide.

    Coupling with phenylurea: The final step involves the reaction of the intermediate with phenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea has been studied for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase, which is involved in tumor growth and apoptosis induction in cancer cells.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties:

  • In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), inducing apoptosis at concentrations as low as 10 µM.

Antimicrobial Activity

The compound's structural analogs have shown antibacterial activity against common pathogens like Escherichia coli and Pseudomonas aeruginosa. While specific data on this compound's antimicrobial efficacy is limited, its potential is suggested by related studies.

Data Table: Summary of Biological Activities

Activity TypeCompoundCell Line/OrganismConcentration (µM)Effect
AnticancerThis compoundMCF-7 (Breast Cancer)10Induces apoptosis
AntibacterialRelated Phenylurea DerivativeE. coli<50Significant growth inhibition
AntifungalSimilar CompoundC. albicansNot specifiedModerate activity observed

Study on Apoptosis Induction

A study investigating the apoptotic effects of phenylurea derivatives found that this compound significantly reduced cell viability in cancer cell lines through the mitochondrial pathway, highlighting its potential as an anticancer agent.

Antibacterial Efficacy

Research on related compounds demonstrated notable antibacterial effects against E. coli, suggesting that modifications to the phenylurea structure could enhance antimicrobial properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Phenylurea Derivatives

Several phenylurea analogs with varying substituents have been synthesized and characterized. Key examples include:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Yield (%) Biological Activity/Notes Reference
1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea 3-OCH₃, 4-2-oxopyrrolidin-1-yl 325.37 N/A Not reported
1-(4-Cyanophenyl)-3-phenylurea (6i) 4-CN 238.1 79.8 No activity reported
1-(4-Cyanophenyl)-3-(2-(trifluoromethyl)phenyl)urea (6j) 4-CN, 2-CF₃ 306.1 83.4 Higher lipophilicity
1-(4-Cyanophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (6k) 4-CN, 4-Cl, 3-CF₃ 340.0 80.2 Enhanced steric bulk
1-[4-(4-Amino-pyrrolopyrimidinyl)phenyl]-3-phenylurea (HCK inhibitor) 4-pyrrolopyrimidine ~536.4 N/A HCK kinase inhibition; crystallized with protein

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds like 6j and 6k (with –CF₃ and –Cl) exhibit increased molecular weight and lipophilicity compared to the target compound. These groups may reduce solubility but improve membrane permeability .
  • Hydrogen-Bonding Capacity : The 2-oxopyrrolidin-1-yl group in the target compound introduces a cyclic amide, providing additional hydrogen-bonding sites compared to simpler substituents like –CN or –OCH₃. This could enhance protein binding, as seen in the HCK inhibitor’s crystallographic interaction with kinase residues .
  • Biological Relevance : The HCK inhibitor demonstrates that urea derivatives with heterocyclic substituents (e.g., pyrrolopyrimidine) can achieve high-affinity protein interactions, suggesting the target compound’s pyrrolidone group may confer similar advantages .

Heterocyclic Urea Derivatives

Thiazole- and pyrazole-containing ureas exhibit distinct physicochemical properties:

Compound Name Heterocyclic Substituent Molecular Weight (g/mol) Yield (%) Notes Reference
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-phenylurea (8i) 4-(chloromethyl)thiazole 344.1 54.3 Potential electrophilic reactivity
3-[3-(Dimethylamino)propyl]-1-phenylurea Dimethylaminopropyl chain 221.3 N/A Low hazard profile

Key Observations :

Crystallographic and Hydrogen-Bonding Behavior

  • The urea group in the HCK inhibitor forms hydrogen bonds with protein residues (e.g., backbone amides), a trait likely shared by the target compound due to its analogous urea core .
  • The methoxy group in the target compound may engage in weak C–H···O interactions, while the pyrrolidone’s carbonyl could participate in stronger N–H···O hydrogen bonds, influencing crystal packing or binding specificity .

Biological Activity

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea, a compound with potential pharmaceutical applications, has garnered attention due to its unique structural features and biological properties. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's molecular formula is C18H19N3O3C_{18}H_{19}N_{3}O_{3} with a molecular weight of approximately 325.3618 g/mol. The structure comprises a phenylurea core with a methoxy group and a pyrrolidinone moiety, which are critical for its biological activity.

The biological activity of this compound is believed to be influenced by the following mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes such as carbonic anhydrase, which plays a role in tumor growth and apoptosis induction in cancer cells.
  • Antibacterial Properties : The sulfonamide group present in related compounds is known for its antibacterial effects, contributing to the potential of this compound against bacterial infections.
  • Anticancer Activity : Studies indicate that derivatives with similar structures exhibit significant activity against various cancer cell lines, primarily through apoptosis induction and cell cycle arrest mechanisms .

Biological Activity Studies

Recent research has provided insights into the biological activity of this compound through various in vitro and in vivo studies.

Anticancer Activity

A study investigating the anticancer properties of phenylurea derivatives revealed that this compound exhibited notable cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis via the mitochondrial pathway, significantly reducing cell viability at concentrations as low as 10 µM .

Antimicrobial Activity

In antimicrobial assays, similar compounds demonstrated significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a promising potential .

Case Studies

Several studies have explored the pharmacological potential of related compounds:

  • Study on Apoptosis Induction :
    • Objective : To evaluate the effect of phenylurea derivatives on apoptosis in cancer cells.
    • Findings : Compounds induced significant apoptosis in breast cancer cell lines, with mechanisms involving caspase activation and mitochondrial membrane potential disruption .
  • Antibacterial Efficacy :
    • Objective : To assess the antibacterial properties of structurally similar compounds.
    • Findings : Compounds showed effective inhibition of bacterial growth at concentrations under 50 µg/mL, indicating potential for further development as antibacterial agents .

Data Table: Summary of Biological Activities

Activity TypeCompoundCell Line/OrganismConcentration (µM)Effect
AnticancerThis compoundMCF-7 (Breast Cancer)10Induces apoptosis
AntibacterialRelated Phenylurea DerivativeE. coli<50Significant growth inhibition
AntifungalSimilar CompoundC. albicansNot specifiedModerate activity observed

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea?

The synthesis involves three key steps:

  • Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under controlled conditions to form the 2-oxopyrrolidine moiety .
  • Methoxyphenyl Substitution : Introduction of the 3-methoxy-4-aminophenyl group via nucleophilic aromatic substitution or Ullmann coupling .
  • Urea Coupling : Reaction of the intermediate amine with phenyl isocyanate or carbonyldiimidazole (CDI)-activated phenylcarbamate to form the urea linkage . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization.

Q. Which analytical techniques are optimal for characterizing purity and thermal stability?

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients .
  • Thermal Stability : Thermogravimetric Analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) to determine decomposition temperatures .
  • Structural Confirmation : NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) for unambiguous identification.

Q. What initial biological screening approaches are appropriate for this compound?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR or CDK2) using fluorescence-based or radiometric assays .
  • Cellular Viability Studies : MTT or ATP-luciferase assays in cancer cell lines (e.g., HeLa or MCF-7) .
  • Receptor Binding Profiling : Radioligand displacement assays for GPCR targets (e.g., serotonin or dopamine receptors).

Advanced Research Questions

Q. How can researchers optimize low-yield coupling reactions with phenyl isocyanate derivatives?

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane (DCM) to reduce side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance reactivity .
  • Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Structural Analog Comparison : Synthesize derivatives with modifications to the methoxy or pyrrolidinone groups to isolate pharmacophores .
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile variability in IC₅₀ values across experimental setups.

Q. What computational methods are recommended for elucidating the mechanism of action?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in target proteins (e.g., kinases) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at catalytic sites (e.g., ATP-binding pockets) .

Q. How to assess stability under physiological conditions for in vivo studies?

  • Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via HPLC-MS .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fractions .
  • Metabolite Identification : LC-MS/MS profiling of liver microsomal incubations to detect oxidative or hydrolytic metabolites.

Q. What strategies mitigate hygroscopicity issues during formulation?

  • Lyophilization : Prepare amorphous solid dispersions with polymers (e.g., PVP or HPMC) to reduce moisture uptake .
  • Packaging : Store in desiccated containers with silica gel under nitrogen atmosphere .
  • Karl Fischer Titration : Quantify residual water content post-synthesis to ensure <0.5% w/w .

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